4-(Cyclopropylmethyl)-3-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-3-isopropoxyphenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl and an isopropoxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-3-isopropoxyphenol typically involves the protection of phenols using the cyclopropylmethyl group. One common method involves the use of (bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often require the presence of a base such as sodium hydroxide and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions would depend on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-3-isopropoxyphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as sodium hypobromite.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Sodium hypobromite in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated phenols.
Scientific Research Applications
4-(Cyclopropylmethyl)-3-isopropoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopropylmethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.
Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl Isopropyl Ether: Similar functional groups but different core structure.
Uniqueness
4-(Cyclopropylmethyl)-3-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenolic ring.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-8-12(14)6-5-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3 |
InChI Key |
PWHUAUBHCVITBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.